

Orotirelin: A Technical Guide to its Synthesis and Chemical Structure

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Compound of Interest

Compound Name: *Orotirelin*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Orotirelin (also known as CG-3509) is a synthetic analogue of the thyrotropin-releasing hormone (TRH).^{[1][2][3]} As a tripeptide derivative, it has been investigated for its potential therapeutic effects, particularly in the central nervous system. This technical guide provides an in-depth overview of the chemical structure and synthesis of **Orotirelin**, aimed at professionals in drug development and scientific research. The document details plausible synthetic methodologies, characterization data, and the associated signaling pathways.

Chemical Structure and Properties

Orotirelin is a modified tripeptide, the structure of which is based on the endogenous TRH (pyroglutamyl-histidyl-prolinamide). The key modification in **Orotirelin** is the acylation of the N-terminus of the histidyl residue with orotic acid.

Table 1: Chemical Identifiers and Properties of **Orotirelin**

Property	Value	Reference
IUPAC Name	N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide	[1]
Molecular Formula	C16H19N7O5	[1] [4] [5]
Molecular Weight	389.37 g/mol	[1] [5]
CAS Number	62305-86-6	[1] [5]
Canonical SMILES	C1C--INVALID-LINK-- NC(=O)C3=CC(=O)NC(=O)N3 >C@HC(=O)N	[1] [4]
Synonyms	CG-3509, Orotyl-His-Pro-NH2, Orotirelinum	[1] [3]

Synthesis of Orotirelin

While a specific, detailed, and publicly available protocol for the synthesis of **Orotirelin** is not readily found in the scientific literature, its structure as a modified peptide suggests that its synthesis can be achieved through established methods of peptide chemistry, namely solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Below are detailed, representative protocols for both approaches.

Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a streamlined approach for the synthesis of peptides and their analogues, with the growing peptide chain anchored to a solid support.

1. Resin Preparation and First Amino Acid Attachment:

- A suitable resin, such as a Rink amide resin, is chosen to yield a C-terminal amide upon cleavage.

- The resin is swelled in a suitable solvent like dimethylformamide (DMF).
- The first amino acid, Fmoc-L-proline, is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and coupled to the resin.

2. Elongation of the Peptide Chain:

- The Fmoc protecting group on the proline residue is removed using a solution of piperidine in DMF.
- The next amino acid, Fmoc-L-histidine(Trt)-OH, is activated and coupled to the deprotected proline on the resin. The trityl (Trt) group protects the imidazole side chain of histidine.
- This deprotection and coupling cycle is repeated for the subsequent amino acid.

3. Acylation with Orotic Acid:

- Following the removal of the Fmoc group from the N-terminal histidine, the peptide-resin is treated with orotic acid that has been pre-activated. Activation of orotic acid's carboxylic acid can be achieved using a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU.

4. Cleavage and Deprotection:

- The resin-bound, fully protected **Orotirelin** is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to remove the peptide from the resin and cleave the side-chain protecting group from histidine.

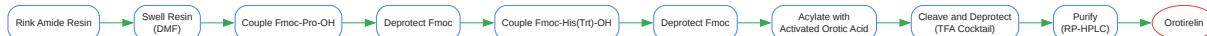
5. Purification:

- The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed.
- The crude **Orotirelin** is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Representative Reagents for Solid-Phase Synthesis of **Orotirelin**

Step	Reagent/Solvent	Purpose
Resin Swelling	Dimethylformamide (DMF)	Prepares the resin for reaction.
Amino Acid Coupling	Fmoc-amino acids, HBTU/HATU, DIPEA	Peptide bond formation.
Fmoc Deprotection	20% Piperidine in DMF	Removes the N-terminal protecting group.
Acylation	Orotic acid, DCC/HATU, DIPEA	Adds the orotic acid moiety.
Cleavage	TFA, TIS, Water	Cleaves the peptide from the resin and removes side-chain protecting groups.
Purification	Acetonitrile/Water with 0.1% TFA	RP-HPLC purification.

Experimental Workflow for Solid-Phase Synthesis of Orotirelin



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Caption: Solid-phase synthesis workflow for **Orotirelin**.

Experimental Protocol 2: Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solution, with purification of intermediates at each step.

1. Dipeptide Formation (His-Pro-NH₂):

- N-terminally protected L-histidine (e.g., Boc-His(Trt)-OH) is coupled with L-prolinamide using a coupling agent such as DCC or EDC in a suitable organic solvent (e.g., dichloromethane).

- The resulting protected dipeptide, Boc-His(Trt)-Pro-NH₂, is purified by chromatography or crystallization.

2. N-terminal Deprotection:

- The Boc protecting group is removed from the dipeptide using an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield His(Trt)-Pro-NH₂.

3. Acylation with Orotic Acid:

- Orotic acid is activated (e.g., as an acid chloride or with a coupling agent) and reacted with the deprotected dipeptide in the presence of a base to form Orotyl-His(Trt)-Pro-NH₂.

4. Final Deprotection:

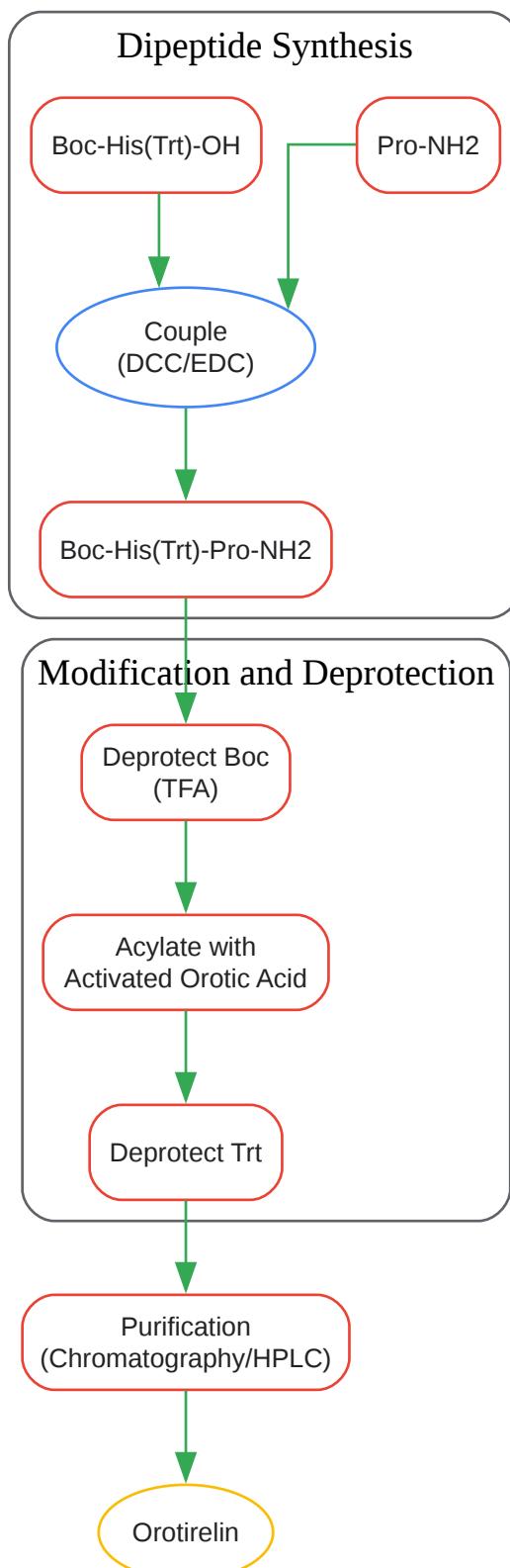
- The trityl protecting group on the histidine side chain is removed by mild acid treatment to yield crude **Orotirelin**.

5. Purification:

- The final product is purified by recrystallization or column chromatography, followed by RP-HPLC if necessary.

Table 3: Representative Reagents for Solution-Phase Synthesis of **Orotirelin**

Step	Reagent/Solvent	Purpose
Dipeptide Coupling	Boc-His(Trt)-OH, Prolinamide, DCC/EDC, DCM	Forms the protected dipeptide.
Boc Deprotection	TFA in DCM	Removes the N-terminal protecting group.
Acylation	Activated Orotic Acid, DIPEA	Adds the orotic acid moiety.
Trt Deprotection	Mild Acid	Removes the histidine side-chain protecting group.
Purification	Recrystallization/Chromatography	Purifies the final product.

Logical Flow for Solution-Phase Synthesis of **Orotirelin**[Click to download full resolution via product page](#)

Caption: Solution-phase synthesis logical flow for **Orotirelin**.

Characterization and Data Presentation

The characterization of synthetic **Orotirelin** is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with High-Performance Liquid Chromatography (HPLC).

Table 4: Expected Analytical Data for **Orotirelin**

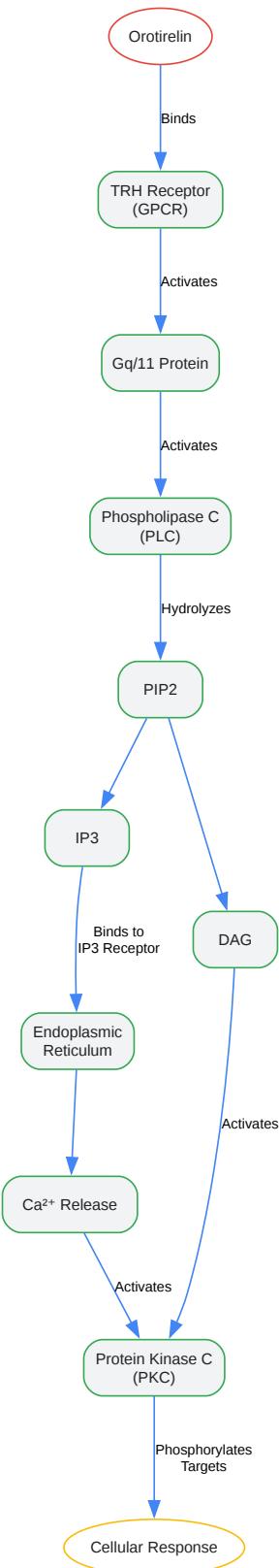
Technique	Expected Observations
¹ H NMR	Signals corresponding to the protons of the orotic acid, histidine, and proline residues. The chemical shifts and coupling constants would be indicative of the specific amino acid environments and their connectivity.
¹³ C NMR	Resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the peptide bonds and the orotic acid moiety, as well as the carbons of the aromatic and aliphatic side chains.
Mass Spectrometry (ESI-MS)	A molecular ion peak corresponding to the calculated mass of Orotirelin ($[M+H]^+$ at m/z 390.15). Fragmentation patterns would confirm the sequence of the modified peptide.
HPLC	A single major peak under optimized gradient conditions, indicating the purity of the synthesized compound. The retention time is specific to the molecule and the chromatographic conditions.

Signaling Pathway of Orotirelin

As a TRH analogue, **Orotirelin** is expected to exert its biological effects by binding to and activating TRH receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 protein pathway.

Upon binding of **Orotirelin** to the TRH receptor, the G_q subunit of the associated G-protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Signaling Pathway of **Orotirelin** via the TRH Receptor

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